molecular formula C21H22N4O3 B2622303 Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946231-41-0

Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2622303
CAS No.: 946231-41-0
M. Wt: 378.432
InChI Key: VLEONHFKVRIJCL-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrimidine ring, and a piperazine ring, making it a molecule of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from the preparation of the individual ring systems. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds. The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester. The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and appropriate halogenated intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring may yield dihydropyrimidines.

Scientific Research Applications

Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl-piperazin-1-yl-methanone: Similar in structure but lacks the pyrimidine ring.

    2-Furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile: Contains a furan and pyrimidine ring but differs in the substituents and overall structure.

    5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Contains a furan ring but has a different heterocyclic system.

Uniqueness

Furan-2-yl(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological and chemical properties

Properties

IUPAC Name

furan-2-yl-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-5-7-17(8-6-15)28-20-14-19(22-16(2)23-20)24-9-11-25(12-10-24)21(26)18-4-3-13-27-18/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEONHFKVRIJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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